Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate

Description

Structural Characteristics and Nomenclature

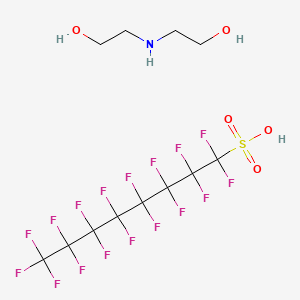

Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate, identified by Chemical Abstracts Service number 70225-14-8, exhibits a distinctive molecular architecture that exemplifies the characteristic features of perfluoroalkyl sulfonate compounds. The molecular formula C₁₂H₁₂F₁₇NO₅S indicates a complex structure comprising twelve carbon atoms, twelve hydrogen atoms, seventeen fluorine atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom, resulting in a molecular weight of 605.27 grams per mole. The compound's structural framework consists of a perfluorinated octyl chain terminated with a sulfonate functional group, which forms an ionic association with the bis(2-hydroxyethyl)ammonium cation, commonly known as diethanolamine.

The perfluorinated segment of the molecule contains eight carbon atoms, each fully substituted with fluorine atoms except for the terminal carbon bearing the sulfonate group, creating the characteristic perfluorooctyl moiety C₈F₁₇. This structural arrangement places the compound within the broader category of perfluoroalkyl substances, specifically as a member of the perfluoroalkane sulfonic acid family. The diethanolamine counterion contributes two hydroxyethyl groups attached to a central nitrogen atom, providing the compound with amphiphilic properties through the combination of the hydrophobic perfluorinated tail and the hydrophilic ionic head group.

The International Union of Pure and Applied Chemistry systematic name for this compound reflects its ionic nature: bis(2-hydroxyethyl)azanium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate. Alternative nomenclature includes perfluoro-1-octanesulfonic acid diethanolamine salt and heptadecafluoro-1-octanesulfonic acid compound with 2,2'-iminobis[ethanol] in a 1:1 ratio. The compound is also referenced in scientific literature under various synonyms including diethanolamine perfluoroctanesulfonate and perfluorooctanesulfonic acid diethanolaminesalt.

Table 1: Physical and Chemical Properties of this compound

Historical Context and Development

The development of this compound is intrinsically linked to the broader history of perfluorooctanesulfonic acid and its derivatives, which began with industrial fluorochemistry advancements in the mid-20th century. The foundation for this compound's synthesis emerged from the electrochemical fluorination process, first licensed by 3M Company in 1945, with commercial production beginning in 1951. This manufacturing approach, known as the Simons electrochemical fluorination process, involved passing electric current through organic feedstock dissolved in anhydrous hydrogen fluoride, systematically replacing hydrogen atoms with fluorine atoms to create carbon-fluorine bonds.

The production of perfluorooctanesulfonic acid derivatives, including the diethanolamine salt, gained significant momentum during the 1950s and 1960s as part of expanding fluorosurfactant applications. The compound became particularly notable as a component in Scotchgard fabric protector formulations produced by 3M, where its exceptional surfactant properties and chemical stability made it valuable for stain repellent applications. The electrochemical fluorination production method resulted in characteristic isomer distributions, typically containing approximately 70% linear perfluorooctanesulfonate, 25% branched isomers, and 5% terminal configurations.

Historical production patterns indicate that perfluorooctanesulfonyl fluoride-based substances, which serve as precursors to compounds like this compound, had total emissions estimated between 6,800 and 45,300 tons during the period from 1972 to 2002. The majority of these emissions, exceeding 95%, were released directly into aquatic environments, while atmospheric emissions remained below 5% of total releases. The recognition of environmental persistence and bioaccumulation potential led to voluntary production phase-outs by major manufacturers beginning in 2000, with 3M announcing cessation of perfluorooctanesulfonic acid-related production in May 2000.

The compound's entry into chemical databases reflects its research significance, with initial database entries appearing in 2005 and most recent modifications occurring in 2025, indicating ongoing scientific interest and regulatory attention. This timeline corresponds with increasing environmental monitoring efforts and the development of analytical methods for detecting perfluoroalkyl substances in various environmental matrices. The historical trajectory demonstrates how industrial innovation in fluorochemistry led to compounds with exceptional performance characteristics, followed by environmental awareness that reshaped production and use patterns.

Position within Per- and Polyfluoroalkyl Substances Chemical Family

This compound occupies a specific position within the comprehensive per- and polyfluoroalkyl substances chemical family, classified as a perfluoroalkyl substance due to its fully fluorinated carbon chain structure. The compound falls under the perfluoroalkyl acids subclass, specifically within the perfluoroalkane sulfonic acids category, which are characterized by perfluorinated carbon chains terminated with sulfonic acid functional groups. This classification system recognizes perfluoroalkyl substances as aliphatic compounds where all hydrogen atoms attached to carbon atoms have been replaced by fluorine atoms, except those whose substitution would modify the nature of functional groups present.

The perfluoroalkyl acids represent a prominent subclass within per- and polyfluoroalkyl substances literature, encompassing both perfluoroalkyl carboxylic acids and perfluoroalkane sulfonic acids. These compounds are frequently referred to as "terminal per- and polyfluoroalkyl substances" or "terminal degradation products" because they represent the ultimate transformation products of many polyfluoroalkyl precursor compounds under environmental conditions. The sulfonic acid derivatives, including this compound, are distinguished from their carboxylic acid counterparts by the presence of the sulfonate functional group, which imparts different chemical and physical properties.

Table 2: Classification Hierarchy of this compound within Per- and Polyfluoroalkyl Substances

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Per- and Polyfluoroalkyl Substances | Contains perfluoroalkyl moiety C₈F₁₇ |

| Subclass | Perfluoroalkyl Substances | Fully fluorinated carbon chain |

| Chemical Group | Perfluoroalkyl Acids | Terminal degradation products |

| Functional Group | Perfluoroalkane Sulfonic Acids | Sulfonate functional group |

| Chain Length | Long-chain | Eight-carbon perfluorinated chain |

| Salt Form | Diethanolamine Salt | Ionic association with organic base |

Within the perfluoroalkyl acids, the compound is further categorized as a long-chain perfluoroalkyl substance, defined as containing six or more perfluorinated carbon atoms. This long-chain classification has particular significance for environmental behavior and regulatory considerations, as long-chain perfluoroalkyl substances typically exhibit greater bioaccumulation potential and environmental persistence compared to their short-chain counterparts. The eight-carbon perfluorinated chain places this compound among the most extensively studied perfluoroalkyl substances, alongside perfluorooctanoic acid and related compounds.

The diethanolamine salt form represents one of several possible ionic associations for perfluorooctanesulfonic acid, with other documented salt forms including potassium, lithium, sodium, ammonium, and various quaternary ammonium salts. These different salt forms share the same perfluorooctanesulfonate anion but differ in their counterions, potentially affecting physical properties such as solubility, volatility, and environmental transport behavior. The choice of diethanolamine as the counterion reflects specific industrial applications where the hydroxyl-containing organic base provided desirable formulation properties.

Significance in Environmental Chemistry and Research

The environmental chemistry significance of this compound stems from its role as both a direct environmental contaminant and as a representative compound for understanding the broader behavior of perfluoroalkyl substances in environmental systems. Research investigations have identified this compound in marine sediments from urbanized harbors, where concentrations ranging from 40 to 200 picograms per gram dry weight have been documented, with levels comparable to those of perfluorooctanesulfonic acid itself. These findings highlight the compound's environmental persistence and its contribution to the overall burden of perfluoroalkyl substances in aquatic ecosystems.

The compound's significance extends to its role in understanding perfluorooctanesulfonic acid sources and environmental cycling, as this compound can serve as a precursor compound. Environmental studies have demonstrated significant correlations between this compound and N-ethyl perfluorooctane sulfonamido acetate, an anticipated degradation product, suggesting active transformation processes in environmental matrices. These transformation pathways contribute to the overall environmental burden of perfluorooctanesulfonic acid, with total precursor concentrations often exceeding the concentrations of the terminal acid product by factors of 1.6 to 24 times.

Research on sediment-water distribution behavior has revealed important insights into the environmental partitioning of perfluoroalkyl substances, with log-transformed distribution coefficients for this compound and related substances ranging from 2.3 to 4.3. These distribution patterns demonstrate increasing sediment affinity with greater numbers of carbon-fluorine units and N-alkyl substitution patterns, providing fundamental data for environmental fate modeling and risk assessment applications. The compound's behavior in sediment matrices is particularly relevant for understanding long-term environmental persistence and potential exposure pathways for benthic organisms.

The analytical chemistry aspects of this compound research have contributed to advances in environmental monitoring capabilities for perfluoroalkyl substances. Detection methods developed for this compound have enhanced the ability to identify previously unrecognized perfluoroalkyl substance sources and transformation products in environmental samples. Recent applications of non-target analytical approaches have revealed the presence of related compounds in semiconductor industry wastewater, demonstrating the continuing relevance of this chemical class in contemporary industrial applications.

Table 3: Environmental Occurrence and Significance Data

The research significance of this compound extends to its utility as a model system for understanding the environmental chemistry of ionic perfluoroalkyl substances. The combination of a highly persistent perfluorinated anion with an organic cation provides insights into the behavior of complex perfluoroalkyl substance formulations in environmental systems. Studies of this compound have contributed to the development of environmental quality standards and risk assessment frameworks for perfluoroalkyl substances, supporting regulatory decision-making processes at national and international levels.

Contemporary research applications include investigations of treatment technology effectiveness for perfluoroalkyl substance removal from contaminated environmental media. The compound serves as a representative analyte for evaluating the performance of various remediation approaches, including advanced oxidation processes, sorption technologies, and biological treatment systems. These applications demonstrate the ongoing importance of this compound in environmental chemistry research and its role in developing solutions for perfluoroalkyl substance contamination challenges.

Properties

CAS No. |

70225-14-8 |

|---|---|

Molecular Formula |

C12H12F17NO5S |

Molecular Weight |

605.27 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)azanium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate |

InChI |

InChI=1S/C8HF17O3S.C4H11NO2/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;6-3-1-5-2-4-7/h(H,26,27,28);5-7H,1-4H2 |

InChI Key |

OHPZNXYJAZBDSJ-UHFFFAOYSA-N |

SMILES |

C(CO)NCCO.C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Canonical SMILES |

C(CO)[NH2+]CCO.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Other CAS No. |

70225-14-8 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate typically involves the reaction of perfluorooctanesulfonyl fluoride with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

C8F17SO2F+HOCH2CH2NHCH2CH2OH→C8F17SO3NHCH2CH2OH+HF

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the perfluorooctane sulfonate backbone.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate is a chemical compound with the molecular formula C12H12F17NO5S . It is a type of perfluorinated substance (PFAS) that falls under the broader category of perfluorooctane sulfonate (PFOS) and its related substances . PFOS-related substances have historically been used in numerous applications across various industries .

Historical Applications of PFOS and Related Substances

- Fire Fighting Foams: PFOS and related substances have been used in fire fighting foams .

- Textiles, Leather, and Carpets: These substances provide water, soil, and oil resistance to textiles, carpets, and leather products .

- Paper and Packaging: PFOS-related substances have been used in paper and packaging applications .

- Coatings and Coating Additives: They are also used in coatings and coating additives .

- Cleaning Products: These substances can be found in industrial and household cleaning products .

- Pesticides and Insecticides: PFOS-related substances have applications in pesticides and insecticides .

- Metal Plating: PFOS is used in hard chrome plating to lower surface tension and create a thin foamy film .

- Photographic Industry, Photolithography, and Semiconductors: PFOS related substances have been used in these applications .

- Hydraulic Fluids: They can also be found in hydraulic fluids .

Health and Environmental Considerations

A screening health assessment was conducted on perfluorooctane sulfonate (PFOS), its salts, and its precursors containing the C8F17SO2 or C8F17SO3 moiety . Studies considered critical to the screening health assessment of PFOS, its salts, and its precursors are long-term repeated-dose investigations conducted with rodents and primates . In rats, histopathological effects in the liver were observed at low intakes of PFOS . Evidence of increased thymic atrophy and reduced serum high-density lipoprotein, cholesterol, bilirubin, and triiodothyronine levels were observed in monkeys .

Mechanism of Action

The mechanism of action of Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate involves its interaction with molecular targets, such as proteins and cell membranes. The strong carbon-fluorine bonds contribute to its stability and resistance to degradation, allowing it to exert prolonged effects . The compound can disrupt cellular processes by interacting with membrane lipids and proteins, leading to changes in cell function .

Comparison with Similar Compounds

Other Perfluorooctanesulfonate (PFOS) Salts

PFOS derivatives vary in their cationic counterions, which influence solubility, toxicity, and industrial applications. Key examples include:

The bis(2-hydroxyethyl)ammonium cation improves water compatibility compared to ammonium or tetraethylammonium salts, making it preferable for aqueous formulations. However, all PFOS derivatives share environmental persistence, leading to strict regulatory scrutiny under EU and OECD guidelines .

Hydroxyethyl-Containing Ammonium Surfactants

Compounds with hydroxyethyl-functionalized ammonium cations but lacking perfluorinated chains exhibit distinct applications and safety profiles:

While non-fluorinated surfactants are less environmentally hazardous, they cannot match the performance of PFOS-based compounds in high-temperature or corrosive environments.

Other Perfluorinated Compounds

Perfluorinated compounds with varying chain lengths or functional groups highlight trade-offs between efficacy and toxicity:

PFOS derivatives like this compound remain more effective in industrial applications than shorter-chain alternatives but face phase-out pressures under global PFOS regulations .

Research Findings and Environmental Considerations

- Biodegradability: The hydroxyethyl groups in this compound may slightly improve biodegradability compared to non-functionalized PFOS salts, though full degradation remains unachievable .

- Toxicity : While less acutely toxic than PFOA, chronic exposure risks (e.g., endocrine disruption) are significant due to PFOS's persistence .

- Regulatory Status : Listed as a hazardous chemical under China’s 2015 catalog and restricted under the Stockholm Convention, necessitating alternatives .

Biological Activity

Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate (BHEPS) is a quaternary ammonium compound characterized by its unique structure that combines hydrophilic and hydrophobic properties. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial properties and interactions with biological membranes. Understanding the biological activity of BHEPS is critical for assessing its applications in various fields, including biochemistry, materials science, and environmental health.

Chemical Structure and Properties

BHEPS has the molecular formula and a molecular weight of approximately 455.24 g/mol. Its structure consists of a hydrophilic bis(2-hydroxyethyl)ammonium moiety linked to a hydrophobic perfluorooctanesulfonate group, which contributes to its surfactant properties.

Antimicrobial Properties

Research indicates that BHEPS exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is primarily attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. For instance, studies have shown that BHEPS is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for use in antimicrobial formulations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Interaction with Biological Membranes

BHEPS has been studied for its interactions with biological membranes, particularly in enhancing the solubility and bioavailability of hydrophobic drugs. Its surfactant properties allow it to improve drug delivery systems by facilitating the incorporation of poorly soluble drugs into formulations. This characteristic is particularly beneficial in pharmaceutical applications where enhanced drug absorption is desired .

Study on Antimicrobial Efficacy

In a controlled study, BHEPS was tested against a panel of bacterial pathogens. The results demonstrated that BHEPS not only inhibited bacterial growth but also showed a synergistic effect when combined with traditional antibiotics, enhancing their efficacy. This finding suggests that BHEPS could be utilized as an adjuvant in antibiotic therapies.

Environmental Impact Assessment

BHEPS is part of the broader category of perfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential bioaccumulation. A study focused on wastewater treatment plants revealed that derivatives of BHEPS can break down into more toxic forms, including perfluorooctane sulfonate (PFOS), raising concerns about long-term environmental impacts .

Toxicological Studies

Toxicological assessments have indicated that exposure to BHEPS may lead to various health risks, including carcinogenicity and reproductive toxicity. A comprehensive review highlighted that prolonged exposure to PFOS and its derivatives could result in significant health issues, including liver damage and developmental toxicity in aquatic organisms .

Pharmacokinetics

Studies examining the pharmacokinetics of BHEPS suggest that it exhibits low metabolic degradation rates, leading to prolonged retention in biological systems. This property necessitates careful consideration regarding its use in consumer products and industrial applications due to potential accumulation and toxicity over time .

Q & A

Q. What experimental methodologies are recommended for quantifying Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate in environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for per- and polyfluoroalkyl substances (PFAS). Isotope dilution using labeled internal standards (e.g., ¹³C or ¹⁸O analogs) improves accuracy in complex matrices like soil or biological tissues . Sample preparation should include solid-phase extraction (SPE) with weak anion-exchange cartridges to isolate sulfonic acid derivatives. Method validation must account for matrix effects, recovery rates, and limits of detection (LODs) below 1 ng/L .

Q. How does the compound’s amphiphilic structure influence its environmental partitioning behavior?

The perfluorooctanesulfonate (PFOS) backbone confers hydrophobicity and resistance to degradation, while the bis(2-hydroxyethyl)ammonium group enhances aqueous solubility. This duality drives partitioning into both polar (e.g., water, blood) and nonpolar (e.g., lipids, sediments) phases. Researchers should employ octanol-water partition coefficients (log Kow) and solid-water distribution ratios (Kd) to model transport. Field studies must differentiate between adsorption to organic matter and electrostatic interactions with mineral surfaces .

Q. What are the primary degradation pathways of this compound in aquatic systems?

Under environmental conditions, the compound hydrolyzes to perfluorooctanesulfonic acid (PFOS), which is resistant to biotic/abiotic degradation. Advanced oxidation processes (e.g., UV/persulfate) can cleave C–F bonds but require rigorous optimization to avoid toxic byproducts. Longitudinal studies should monitor degradation intermediates via high-resolution mass spectrometry (HRMS) and assess ecotoxicity using Daphnia magna or algal bioassays .

Advanced Research Questions

Q. How can mechanistic toxicology studies resolve contradictions in reported hepatotoxicity across species?

Rodent studies show hepatic peroxisome proliferation and tumorigenesis linked to PPARα activation, but humans lack sensitivity to this pathway . To reconcile data, employ in vitro models (e.g., human hepatocytes, 3D spheroids) with multi-omics profiling (transcriptomics, metabolomics). Dose-response relationships should integrate pharmacokinetic modeling (e.g., physiologically based pharmacokinetic, PBPK) to account for species-specific metabolic rates and protein-binding affinities .

Q. What methodological frameworks are effective for assessing data discrepancies in global PFAS distribution studies?

Systematic reviews should stratify data by geographic region, matrix (e.g., water, biota), and analytical protocols. Meta-analyses require normalization for detection limits and interlaboratory variability. Contradictions in Arctic biomonitoring (e.g., polar bears vs. seals) may stem from trophic magnification factors or protein-binding specificity. Use geospatial mapping and stable isotope analysis to trace point sources vs. long-range transport .

Q. How can computational models predict the compound’s interaction with cellular membranes or proteins?

Molecular dynamics (MD) simulations using force fields parameterized for fluorinated chains (e.g., CHARMM36) can elucidate membrane permeability and lipid bilayer disruption. Docking studies with serum albumin (e.g., human serum albumin, HSA) quantify binding affinities and competitive displacement by endogenous ligands. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate methodological biases when evaluating PFAS alternatives in material science?

Life-cycle assessments (LCAs) must compare alternatives across persistence, bioaccumulation potential, and functional performance (e.g., surfactant efficiency). Accelerated aging tests (e.g., OECD 309) simulate environmental stability. Collaborative frameworks like the OECD PFAS Task Force provide standardized protocols for hazard screening .

Methodological Notes

- Experimental Design : Include controls for background PFAS contamination (ubiquitous in labs) using PFAS-free solvents and glassware .

- Data Interpretation : Use principal component analysis (PCA) to disentangle confounding factors in multi-matrix datasets .

- Ethical Compliance : Adhere to the Stockholm Convention guidelines for handling persistent organic pollutants (POPs) during disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.